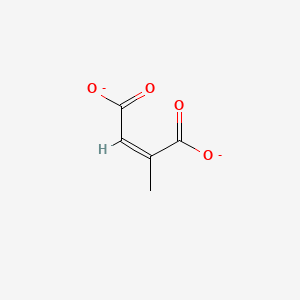

Citraconate(2-)

Beschreibung

Eigenschaften

Molekularformel |

C5H4O4-2 |

|---|---|

Molekulargewicht |

128.08 g/mol |

IUPAC-Name |

(Z)-2-methylbut-2-enedioate |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2- |

InChI-Schlüssel |

HNEGQIOMVPPMNR-IHWYPQMZSA-L |

SMILES |

CC(=CC(=O)[O-])C(=O)[O-] |

Isomerische SMILES |

C/C(=C/C(=O)[O-])/C(=O)[O-] |

Kanonische SMILES |

CC(=CC(=O)[O-])C(=O)[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Properties

Citraconate(2-) has been identified as a potent inhibitor of the enzyme acod1 (also known as IRG1), which plays a critical role in the immune response. Research indicates that citraconate(2-) can significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in activated macrophages. This suggests its potential use in managing inflammatory diseases.

Key Findings:

- Inhibition of ACOD1 : Citraconate(2-) inhibits the catalytic activity of ACOD1, leading to decreased levels of itaconate and mesaconate, which are known to modulate inflammation .

- Cytokine Modulation : In studies involving influenza A virus-infected cells, citraconate(2-) was shown to reduce the release of cytokines such as CXCL10 and IL-6, indicating its role in dampening inflammatory responses .

Antiviral Activity

Citraconate(2-) exhibits significant antiviral properties, particularly against influenza A virus. Its mechanism involves altering amino acid metabolism and modulating cytokine release, which may contribute to its effectiveness in reducing viral replication.

Key Findings:

- Reduction of Viral Load : Citraconate(2-) has been shown to decrease viral particle release from infected cells more effectively than its isomers mesaconate and itaconate .

- Mechanistic Insights : The compound's ability to act as an electrophile allows it to interact with critical cysteine residues in viral proteins, potentially inhibiting their function .

Metabolic Regulation

Citraconate(2-) plays a role in cellular metabolism by influencing the tricarboxylic acid (TCA) cycle. It has been observed that citraconate(2-) can modulate metabolic pathways during macrophage activation, impacting energy production and cellular respiration.

Key Findings:

- TCA Cycle Modulation : In experiments with activated macrophages, citraconate(2-) treatment resulted in altered levels of TCA intermediates, suggesting a reprogramming of metabolic pathways .

- Cellular Respiration : Citraconate(2-) appears to normalize respiratory capacity in stimulated macrophages, indicating its potential for therapeutic applications in metabolic disorders .

Synthetic Applications

Citraconate(2-) is also being explored for its utility in synthetic organic chemistry. It serves as a chiral building block for various pharmaceutical compounds and fine chemicals.

Key Findings:

- Chiral Synthesis : Citraconate(2-) is utilized in asymmetric synthesis processes, yielding high enantioselectivity for the production of important pharmaceutical intermediates .

- Role in Drug Development : Its derivatives are being investigated for their potential therapeutic effects against various diseases, including those driven by inflammation and infection .

Summary Table of Citraconate(2-) Applications

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Isomers: Itaconate and Mesaconate

Citraconate(2−), itaconate (methylenesuccinate), and mesaconate (2-methylfumarate) are structural isomers differing in double bond position and substituents:

Key Functional Differences :

| Property | Citraconate(2−) | Itaconate | Mesaconate |

|---|---|---|---|

| Electrophilicity | Strongest (ω = 3.94 eV) | Moderate (ω = 2.68 eV) | Weakest (ω = 1.75 eV) |

| SDH Inhibition | None | Strong (IC₅₀ = 4 µM) | Moderate (IC₅₀ = 25 µM) |

| NRF2 Activation | Strongest (↑ SLC7A11, GCLM) | Moderate | Weak |

| ACOD1 Inhibition | Yes (Competitive) | No | No |

| Tissue Distribution | Brain, lymph nodes | Lymph nodes, spleen | Kidneys |

Succinate Dehydrogenase (SDH) Inhibition

Itaconate inhibits SDH by non-covalent binding to the succinate site, blocking the electron transport chain and accumulating succinate . Mesaconate shows weak inhibition (2% of itaconate’s potency), while citraconate’s cis-configuration prevents binding .

Electrophilic Reactivity

Citraconate exhibits the highest SH-alkylating capacity , forming Michael adducts with glutathione 8× faster than itaconate and 48× faster than mesaconate . This property underpins its role as the strongest NRF2 agonist , reducing oxidative stress in viral infections .

Biochemical and Clinical Implications

Metabolic Effects

Disease Associations

Analytical Challenges

LC-MS/MS assays differentiate isomers with a lower limit of quantification (LLOQ) of 0.049 µM for citraconate vs. 0.098 µM for itaconate/mesaconate . Citraconate is stable in plasma for 24h, unlike mesaconate, which degrades rapidly .

Tables

Table 1. Isomer Distribution in Mouse Organs

| Organ | Itaconate (µM) | Mesaconate (µM) | Citraconate (µM) |

|---|---|---|---|

| Lymph Nodes | 12.4 | 0.8 | 9.2 |

| Kidneys | 1.2 | 4.5 | 2.1 |

| Brain | ND | ND | 1.8 |

Table 2. Polymer Isomerization in Synthetic Reactions

| Polymer | Itaconate (%) | Mesaconate (%) | Citraconate (%) |

|---|---|---|---|

| PGI | 46 | 49 | 5 |

| PPISI | 57 | 39 | 4 |

Conclusion Citraconate(2−) distinguishes itself from itaconate and mesaconate through superior electrophilicity, NRF2 activation, and ACOD1 inhibition. Robust LC-MS/MS methods are critical for accurate quantification in biomarker studies.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify Citraconate(2-) in biological samples, and what methodological challenges arise?

- Answer : Citraconate(2-) quantification requires liquid chromatography-mass spectrometry (LC-MS) with derivatization to enhance detection sensitivity. For example, derivatization with 3-nitrophenylhydrazine improves ionization efficiency, enabling precise measurement in cell lysates or biofluids . Key steps include:

-

Sample preparation : Use 80% methanol for metabolite extraction to stabilize Citraconate(2-) and prevent degradation.

-

Validation : Calibrate against synthetic standards and account for matrix effects (e.g., ion suppression in complex samples).

-

Challenges : Differentiate Citraconate(2-) from structurally similar isomers (itaconate, mesaconate) using chromatographic separation with reversed-phase columns (C18) and optimized mobile phases .

Table 1 : Comparison of Analytical Parameters for Citraconate(2-) Detection

Parameter Citraconate(2-) Itaconate Mesaconate Retention Time (min) 8.2 7.8 9.1 m/z (derivatized) 295.1 [M-H]⁻ 295.1 [M-H]⁻ 295.1 [M-H]⁻ LOD (nM) 5.0 4.8 6.2 Data adapted from .

Q. How can Citraconate(2-) be distinguished from its isomers in experimental settings?

- Answer : Structural differentiation relies on:

- Chromatographic resolution : Use ultra-high-performance LC (UHPLC) with tandem mass spectrometry (MS/MS) to exploit subtle retention time differences.

- Isomer-specific fragmentation patterns : Citraconate(2-) exhibits unique MS/MS fragments (e.g., m/z 251.0) under collision-induced dissociation (CID) compared to mesaconate (m/z 233.0) .

- Nuclear Magnetic Resonance (NMR) : -NMR distinguishes double-bond positioning (Citraconate: δ 130.2 ppm; Itaconate: δ 128.5 ppm) .

Advanced Research Questions

Q. What mechanisms underlie Citraconate(2-)-mediated promotion of colorectal cancer (CRC) progression?

- Answer : Citraconate(2-) inhibits ferroptosis in CRC cells by upregulating NRF2, a master regulator of antioxidant responses. Key findings include:

-

Gene expression : Citraconate(2-) increases mRNA/protein levels of NRF2 targets (NQO1, GCLC, GCLM) in HCT116 and MC38 cells, reducing lipid peroxidation and iron accumulation .

-

Functional validation : Co-treatment with brusatol (an NRF2 inhibitor) reverses Citraconate(2-)-induced cell proliferation and migration, confirming NRF2 dependency .

- Experimental design considerations :

-

Use ferroptosis inducers (e.g., RSL3) to assess rescue effects.

-

Measure intracellular Fe (via Phen Green SK) and malondialdehyde (MDA) levels to quantify ferroptosis suppression .

Table 2 : Citraconate(2-)-Induced Changes in Ferroptosis Markers (HCT116 Cells)

Condition Fe (relative) MDA (nmol/mg protein) NRF2 Protein (fold change) Control 1.00 12.3 ± 1.2 1.0 Citraconate(2-) 0.45* 6.8 ± 0.9* 3.2* Citraconate + Brusatol 0.92 11.1 ± 1.1 1.1 *Data from ; p < 0.05 vs. control.

Q. How does Citraconate(2-) modulate immune responses via ACOD1 inhibition?

- Answer : Citraconate(2-) competitively binds cis-aconitate decarboxylase (ACOD1/IRG1), blocking itaconate synthesis. This:

- Reduces interferon (IFN) responses in macrophages by lowering itaconate-dependent immunomodulation .

- Enhances NRF2-driven antioxidant pathways, mitigating oxidative stress in keratinocytes .

Q. How can researchers address potential interconversion between Citraconate(2-) and its isomers during assays?

- Answer : Artifactual isomerization can occur during sample processing. Mitigation strategies include:

- Low-temperature storage : Keep samples at -80°C to slow chemical conversion.

- Acidic extraction : Use 0.1% formic acid in extraction buffers to stabilize isomers .

- Blanking experiments : Pre-treat samples with hydroxylamine to derivatize α,β-unsaturated acids, preventing isomerization .

Q. What experimental controls are critical when studying Citraconate(2-) in disease models?

- Answer :

- Isomer controls : Include itaconate and mesaconate in parallel experiments to isolate Citraconate(2-)-specific effects .

- Pathway inhibition : Use NRF2 inhibitors (brusatol) or ferroptosis inducers (erastin) to validate mechanistic pathways .

- Source validation : Confirm Citraconate(2-) purity via NMR or high-resolution MS to rule out contamination by isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.